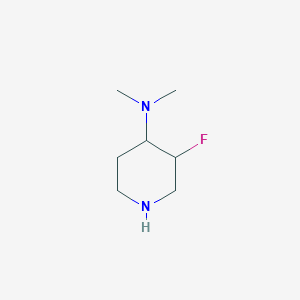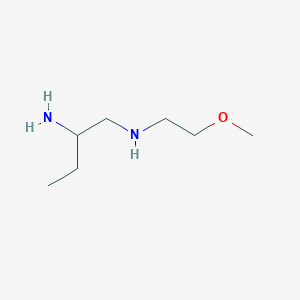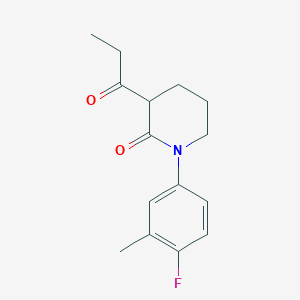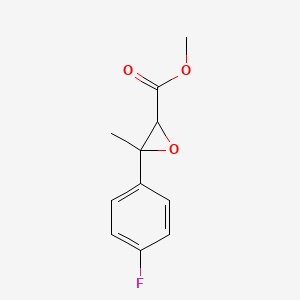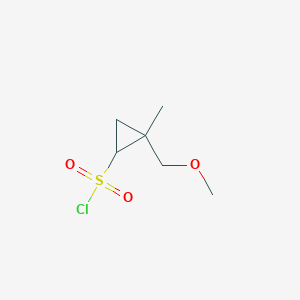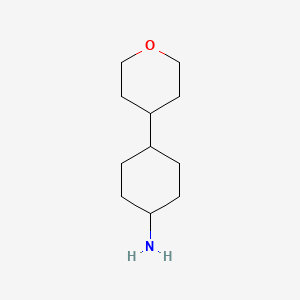
1-(2-bromobenzyl)-5-methyl-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromobenzyl)-5-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromobenzyl group attached to the pyrazole ring, which imparts unique chemical and physical properties. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
The synthesis of 1-(2-bromobenzyl)-5-methyl-1H-pyrazol-3-amine typically involves the nucleophilic substitution reaction. One common method is the reaction of 2-bromobenzyl chloride with 5-methyl-1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-(2-Bromobenzyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
科学的研究の応用
1-(2-Bromobenzyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 1-(2-bromobenzyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell cycle regulation and apoptosis .
類似化合物との比較
1-(2-Bromobenzyl)-5-methyl-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:
1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound has a borate functional group, which imparts different chemical properties and reactivity.
1-(2-Bromobenzyl)-5-methyl-1H-pyrazol-4-amine: This is a positional isomer with the amine group located at a different position on the pyrazole ring, leading to variations in biological activity and chemical reactivity.
特性
分子式 |
C11H12BrN3 |
|---|---|
分子量 |
266.14 g/mol |
IUPAC名 |
1-[(2-bromophenyl)methyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H12BrN3/c1-8-6-11(13)14-15(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3,(H2,13,14) |
InChIキー |
VSOOUSNLRUOSQE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1CC2=CC=CC=C2Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


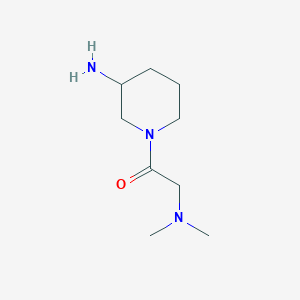

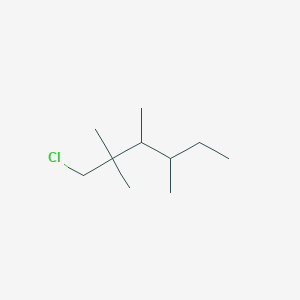
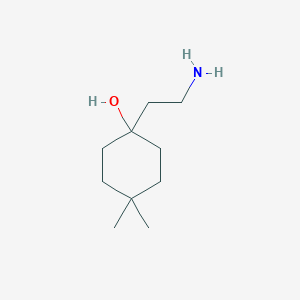
![2-[1-(Aminomethyl)cyclopentyl]-3-methylbutan-2-ol](/img/structure/B13175759.png)
![Tert-butyl 3-(aminomethyl)-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13175765.png)
